N,N-Dimethyl-m-phenylenediamine dihydrochloride

Übersicht

Beschreibung

N,N-Dimethyl-m-phenylenediamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87900. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is known that the compound can interact with various substrates in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

Biologische Aktivität

N,N-Dimethyl-m-phenylenediamine dihydrochloride (DMPD) is an organic compound with significant biological activity, particularly in the context of oxidative stress and its implications in various diseases. This article provides a comprehensive overview of the biological activity of DMPD, including its mechanisms of action, applications in research, and associated health risks.

DMPD is a member of the phenylenediamine family, characterized by its ability to undergo oxidation-reduction reactions. It is primarily utilized as a reagent in biochemical assays to assess oxidative status and antioxidant activity. The compound functions by acting as an electron donor in redox reactions, facilitating the measurement of reactive oxygen species (ROS) and other oxidants in biological samples.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2·2HCl |

| Molecular Weight | 211.15 g/mol |

| Melting Point | 210-215 °C (dec.) |

| Solubility | Soluble in water |

| Toxicity | Acute toxicity (oral, dermal) |

1. Oxidative Stress Measurement

DMPD has been extensively used to evaluate oxidative stress levels in various biological systems. It is employed in colorimetric assays to quantify the oxidant capacity of plasma and other biological fluids. For instance, a study demonstrated its application in determining plasma ferric equivalent oxidative potential (PFEOP), which correlates with oxidative damage in human subjects .

2. Microbial Studies

In microbiology, DMPD serves as a substrate for identifying bacterial species based on their ability to oxidize this compound. The oxidase test utilizing DMPD differentiates between aerobic and anaerobic bacteria, aiding in microbial classification .

3. Antioxidant Research

Recent studies have explored the use of DMPD in developing sensors for simultaneous determination of oxidative status and antioxidant activity. This application highlights its role not only as a reactive agent but also as a tool for understanding antioxidant mechanisms within biological systems .

Health Risks and Toxicological Profile

While DMPD has valuable applications, it poses several health risks due to its toxicological properties:

- Methemoglobinemia : DMPD can bind to hemoglobin, leading to methemoglobinemia, a condition characterized by reduced oxygen transport capacity in the blood. Symptoms include cyanosis and respiratory distress .

- Skin Sensitization : Prolonged exposure can cause allergic reactions such as contact dermatitis or urticaria. The sensitization potential varies among individuals .

- Environmental Impact : DMPD is harmful to aquatic organisms and may cause long-term adverse effects on aquatic ecosystems if released into water bodies .

Case Study 1: Plasma Oxidative Status

A clinical study utilized DMPD to assess oxidative stress levels in patients with chronic diseases. The findings indicated elevated oxidative markers correlated with disease severity, underscoring the importance of monitoring oxidative status using DMPD-based assays .

Case Study 2: Bacterial Identification

In a microbiological investigation, researchers employed DMPD to differentiate between various bacterial strains. The results confirmed that certain strains exhibited enhanced oxidation capabilities, suggesting potential applications in environmental microbiology for monitoring microbial populations .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C8H14Cl2N2

- Molecular Weight : 209.114 g/mol

- CAS Number : 3575-32-4

- Solubility : Soluble in water, chloroform, and dichloromethane; slightly soluble in ethyl acetate.

Applications in Biochemistry

DMPD is primarily utilized as a reagent in biochemical assays. Its applications include:

- Selective Formylating Agent : DMPD is employed to selectively formylate amino groups in amino acids such as lysine and ornithine, facilitating the study of protein modifications .

- Oxidase Test : It serves as a colorimetric indicator in the oxidase test to differentiate bacterial species based on their enzymatic activity .

Microbiology Applications

In microbiology, DMPD has several critical uses:

- Bacterial Differentiation : It is used in the oxidase test, which helps identify bacteria that can utilize specific dyes, thus aiding in microbial classification .

- Plasma Oxidant Capacity Assessment : DMPD can determine plasma ferric equivalent oxidative potential (PFEOP), providing insights into oxidative stress levels in biological samples .

Analytical Chemistry

In analytical chemistry, DMPD's role extends to:

- Determination of Peroxidase Activity : DMPD is converted into a red pigment of semiquinone nature when reacting with peroxidase enzymes, allowing for the quantification of enzyme activity .

- Staining Procedures : It is used in the HID-AB (high iron diamine-alcian blue) staining method to differentiate between sialomucin and sulfomucin in gastrointestinal tract samples .

Case Studies and Research Findings

Several studies have demonstrated the utility of DMPD across various fields:

Eigenschaften

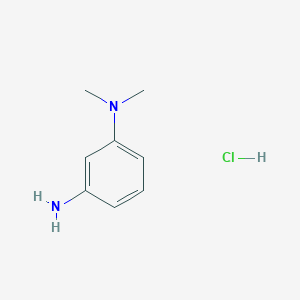

IUPAC Name |

3-N,3-N-dimethylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJPIQKDEGXVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2836-04-6 (Parent) | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9063089 | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-32-4 | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.